3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine
Overview
Description
"3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine" is a compound that falls within the category of heterocyclic amines, featuring a 1,2,4-triazole core substituted with pyridinyl groups. This structural framework is of interest due to its potential in forming coordination compounds and its relevance in various chemical reactions.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves interactions between triazines and heterocyclic amines, highlighting a solvent-free approach for forming such compounds. The structure of the synthesized compounds is often confirmed using techniques like 1H NMR and ESI-MS, demonstrating the specificity of functional groups and the overall molecular architecture (Y. Shtaitz et al., 2023).
Molecular Structure Analysis
Studies on similar compounds have detailed their crystal and molecular structure, revealing complex intermolecular interactions. For instance, certain triazolo-triazine derivatives form crystals with specific symmetry and are characterized by intermolecular hydrogen bonding patterns, contributing to the understanding of the compound's structural stability (A. Dolzhenko et al., 2011).
Chemical Reactions and Properties
The compound's reactivity has been explored in the context of its involvement in the synthesis of various derivatives, including those with potential biological activities. Reactions often involve nucleophilic substitution and cyclization processes, leading to the formation of structurally diverse and functionally rich derivatives (T. Ignatova et al., 2018).
Scientific Research Applications
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N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- Scientific Field : Crystallography and Computational Chemistry .
- Application Summary : This compound is a pincer-type tricationic compound used in crystal structure analysis .
- Methods of Application : The compound was synthesized and its structure was analyzed using Hirshfeld surface analysis and computational chemistry studies .
- Results : The crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .
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Tetraaqua-bis(3,5-di(pyridin-4-yl)-1,2,4-triazol-1-ido-κ1N)nickel(II) dihydrate
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5,5′-di(pyridin-4-yl)-3,3′-bi(1,2,4-triazole)
- Scientific Field : Coordination Chemistry .
- Application Summary : This compound is used as a building block in the construction of multidimensional Metal-Organic Frameworks (MOFs) .
- Methods of Application : The compound was synthesized and used to construct MOFs with different central metal ions and auxiliary ligands .
- Results : Six novel coordination polymers with diversiform connectivity from one- to three-dimensional were successfully constructed .
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N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- Scientific Field : Chemical Crystallography .
- Application Summary : This compound is a pincer-type tricationic compound used in crystal structure analysis .
- Methods of Application : The compound was synthesized and its structure was analyzed using Hirshfeld surface analysis and computational chemistry studies .
- Results : The crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .
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Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- Scientific Field : Coordination Chemistry .
- Application Summary : This compound is used as a building block in the construction of multidimensional Metal-Organic Frameworks (MOFs) .
- Methods of Application : The compound was synthesized and used to construct MOFs with different central metal ions and auxiliary ligands .
- Results : Four metal(II)-complexes were hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
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1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole
- Scientific Field : Supramolecular Chemistry .
- Application Summary : This compound is used as a building block in supramolecular chemistry by exploring its reactivity towards metal ions in the preparation of coordination polymers and polygons .
- Methods of Application : The compound was synthesized and its reactivity towards metal ions was explored .
- Results : The compound has been successfully used as building blocks in supramolecular chemistry .
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N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- Scientific Field : Chemical Crystallography .
- Application Summary : This compound is a pincer-type tricationic compound used in crystal structure analysis .
- Methods of Application : The compound was synthesized and its structure was analyzed using Hirshfeld surface analysis and computational chemistry studies .
- Results : The crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .
-
Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- Scientific Field : Coordination Chemistry .
- Application Summary : This compound is used as a building block in the construction of multidimensional Metal-Organic Frameworks (MOFs) .
- Methods of Application : The compound was synthesized and used to construct MOFs with different central metal ions and auxiliary ligands .
- Results : Four metal(II)-complexes were hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
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1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole
- Scientific Field : Supramolecular Chemistry .
- Application Summary : This compound is used as a building block in supramolecular chemistry by exploring its reactivity towards metal ions in the preparation of coordination polymers and polygons .
- Methods of Application : The compound was synthesized and its reactivity towards metal ions was explored .
- Results : The compound has been successfully used as building blocks in supramolecular chemistry .
Future Directions
properties
IUPAC Name |
3,5-dipyridin-4-yl-1,2,4-triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-18-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXLKHXFCBAVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(N2N)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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